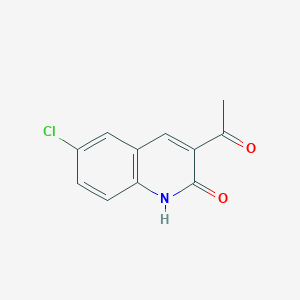

3-acetyl-6-chloroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC13319272

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClNO2 |

|---|---|

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 3-acetyl-6-chloro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-6(14)9-5-7-4-8(12)2-3-10(7)13-11(9)15/h2-5H,1H3,(H,13,15) |

| Standard InChI Key | MYEXYKZJHZEROP-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O |

| Canonical SMILES | CC(=O)C1=CC2=C(C=CC(=C2)Cl)NC1=O |

Introduction

Chemical Structure and Nomenclature

3-Acetyl-6-chloroquinolin-2(1H)-one belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key structural features include:

-

Chlorine atom at position 6.

-

Acetyl group () at position 3.

-

Ketone group at position 2, with a tautomeric hydrogen at position 1.

The IUPAC name is 3-acetyl-6-chloro-1H-quinolin-2-one, and its canonical SMILES representation is .

Synthesis Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method to synthesize 2-chloroquinoline-3-carbaldehyde precursors. For example, 2-chloroquinoline-3-carbaldehyde (1) reacts with β-dicarbonyl compounds (e.g., ethylacetoacetate or acetylacetone) and urea/thiourea in ethanol with acetic acid catalysis to yield tetrahydropyrimidine derivatives .

Example Reaction Pathway:

Microwave-Assisted Synthesis

A microwave-assisted approach using 2-amino-5-chlorobenzophenone and acetylacetone with concentrated HCl produced the compound in 6 minutes, followed by crystallization from ethanol . This method offers higher yields (50–75%) compared to traditional reflux .

Leuckart Reaction

Cyclization of 2-chloroquinoline-3-carbaldehyde with formamide and formic acid via the Leuckart reaction forms pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, though this route is less common for the target compound .

Physical and Chemical Properties

The compound’s infrared (IR) spectrum shows characteristic peaks at 3417 cm (N–H stretch), 1655 cm (C=O), and 1595 cm (C=N) . Nuclear magnetic resonance (NMR) data include a singlet at δ 4.16 ppm for the methylene group and aromatic protons between δ 7.45–7.79 ppm .

Biological Activities

Antimicrobial Activity

Derivatives of 3-acetyl-6-chloroquinolin-2(1H)-one exhibit broad-spectrum antimicrobial effects:

-

Gram-positive bacteria: Inhibits Staphylococcus aureus (MIC = 3.91–250 µg/mL) and Bacillus subtilis .

-

Gram-negative bacteria: Moderate activity against Escherichia coli (MIC = 62.5–500 µg/mL) .

Mechanism: The acetyl and chlorine groups enhance membrane permeability and disrupt bacterial enzyme systems, such as DNA gyrase .

Cytotoxicity

In vitro studies on L929 fibroblast cells revealed low cytotoxicity (cell viability >75% at 100 µM), suggesting a favorable safety profile for therapeutic applications .

Applications

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing:

-

Antimicrobial agents: Hybrids with 1,3,4-oxadiazoles show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Anticancer agents: Quinoline derivatives inhibit topoisomerase enzymes in cancer cells .

Research Tool

Used in molecular docking studies to evaluate binding affinity with bacterial targets like penicillin-binding proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume